2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide
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Overview
Description
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a cyano group, an ethyl group, and an oxo group, along with a sulfanyl linkage to a propanamide moiety bearing a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as ethyl acetoacetate, the pyrimidine ring is constructed through cyclization reactions involving reagents like urea or thiourea.
Introduction of Substituents: The cyano, ethyl, and oxo groups are introduced through selective functionalization reactions, such as nitrile formation, alkylation, and oxidation.
Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting the pyrimidine intermediate with a thiol reagent under appropriate conditions.
Propanamide Formation: The final step involves coupling the sulfanyl-pyrimidine intermediate with 2-methoxyphenylpropanoyl chloride in the presence of a base to form the desired propanamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving pyrimidine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in pyrimidine metabolism or bind to receptors, modulating their activity. The sulfanyl and cyano groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 2-[(5-cyano-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide
- 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyphenyl)propanamide
- 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide
Uniqueness: The unique combination of substituents in 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and potential interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-12-11(9-18)16(23)21-17(20-12)25-10(2)15(22)19-13-7-5-6-8-14(13)24-3/h5-8,10H,4H2,1-3H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTKRMALKRIWCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=CC=CC=C2OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=CC=CC=C2OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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